
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one, commonly known as 17-ethynyl-5-androsten-3β, 9α-diol or 17-ethynyl-androst-4-ene-3,17-diol, is a synthetic steroid hormone that has gained significant attention in scientific research due to its unique properties. This compound is a member of the androstane family and is structurally similar to the natural hormone testosterone. However, it has several distinct features that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one is complex and not yet fully understood. However, it is known to bind to androgen receptors in the body, which are responsible for mediating the effects of testosterone. This binding results in the activation of various signaling pathways, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one are diverse and depend on various factors, including dosage, duration of exposure, and the specific tissues targeted. Some of the known effects of this compound include increased protein synthesis, enhanced muscle growth, and improved bone density. It has also been shown to have anti-inflammatory properties and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one in laboratory experiments is its ability to mimic the effects of testosterone without the associated side effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also limitations to its use, including the fact that it may not accurately reflect the effects of endogenous testosterone in the body. Additionally, it may have different effects on different tissues and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of a range of diseases. Another potential direction is the further investigation of its effects on the immune system, which could provide insights into the development of autoimmune disorders. Additionally, studies could be conducted to better understand the mechanisms underlying its effects on glucose metabolism and bone density, which could have implications for the treatment of diabetes and osteoporosis.
Synthesemethoden
The synthesis of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one involves several steps, including the use of chemical reagents and catalysts. The most common method of synthesis involves the reaction of 5α-androstane-3,17-dione with ethynylmagnesium bromide and lithium aluminum hydride. This process results in the formation of 17-ethynyl-5-androsten-3β, 9α-diol, which can be further purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
The unique properties of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one make it a valuable tool for scientific research. This compound has been used in a variety of studies, including those related to the development of new drugs, the investigation of hormonal signaling pathways, and the study of steroid metabolism. Additionally, it has been used to study the effects of steroids on the immune system, as well as to investigate the role of steroids in the development of various diseases.
Eigenschaften
CAS-Nummer |
116299-92-4 |
|---|---|
Produktname |
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one |
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1 |
InChI-Schlüssel |
UGLZRWDRJDINHF-LZGSLJKGSA-N |
Isomerische SMILES |
C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Kanonische SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Synonyme |
9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one 9,17-DEAEO 9,17-dihydroxy-17-ethynylandrost-4-en-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



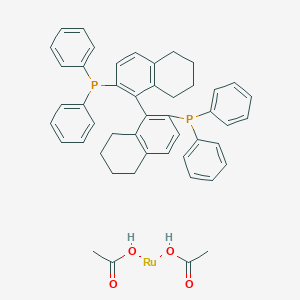
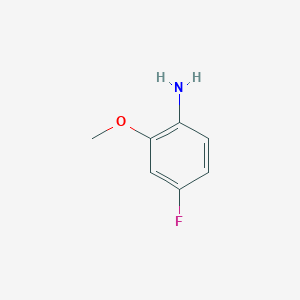
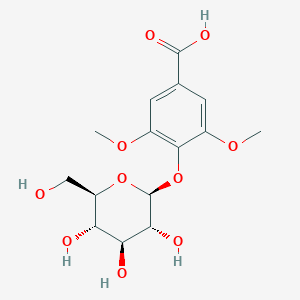
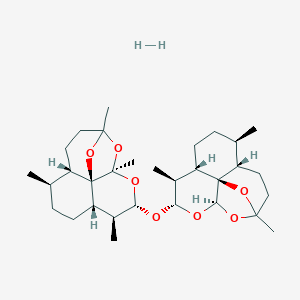

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
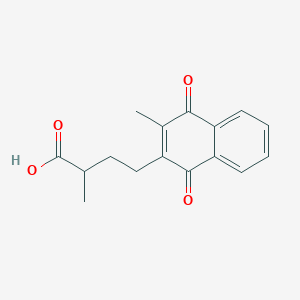
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
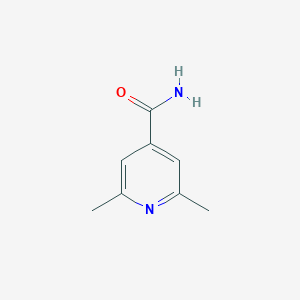
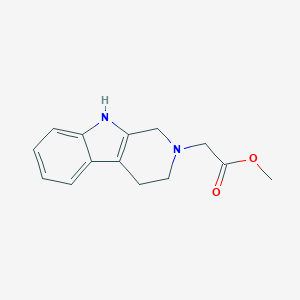
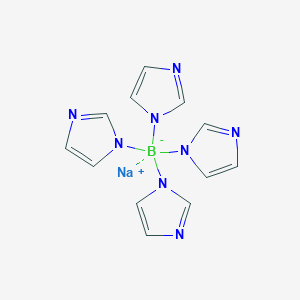
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)

